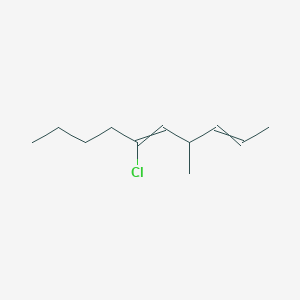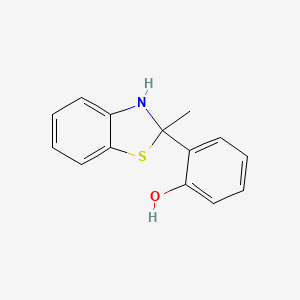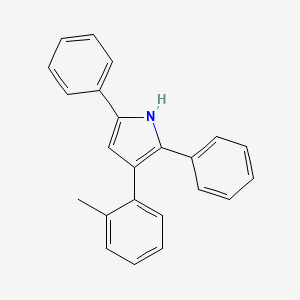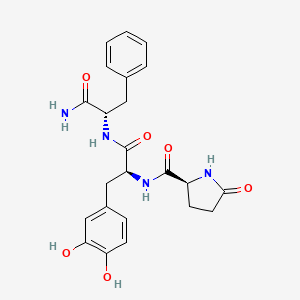
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide is a complex organic compound that belongs to the class of peptides It is composed of several amino acids, including 5-oxo-L-proline, 3-hydroxy-L-tyrosine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides (e.g., DCC) and coupled together in a specific sequence. After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone.
Reduction: The carbonyl group on the proline residue can be reduced to form a secondary alcohol.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives of the tyrosine residue.
Reduction: Secondary alcohol derivatives of the proline residue.
Substitution: Halogenated or nitrated derivatives of the phenylalanine residue.
Scientific Research Applications
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: A precursor in the synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-phenylalaninamide.
3-Hydroxy-L-tyrosine: Another constituent amino acid with similar properties.
L-Phenylalanine: A common amino acid found in many peptides.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
66067-50-3 |
|---|---|
Molecular Formula |
C23H26N4O6 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H26N4O6/c24-21(31)16(10-13-4-2-1-3-5-13)26-23(33)17(11-14-6-8-18(28)19(29)12-14)27-22(32)15-7-9-20(30)25-15/h1-6,8,12,15-17,28-29H,7,9-11H2,(H2,24,31)(H,25,30)(H,26,33)(H,27,32)/t15-,16-,17-/m0/s1 |
InChI Key |
FGAGEKTWUPQEST-ULQDDVLXSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


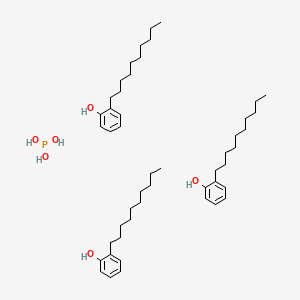

phosphanium bromide](/img/structure/B14465858.png)
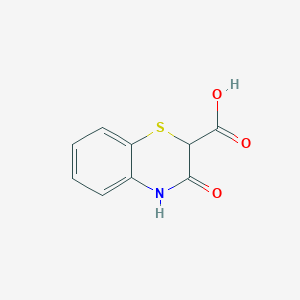

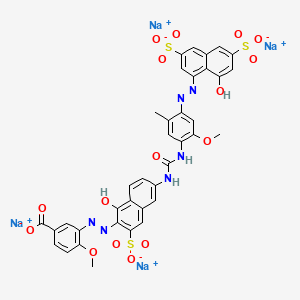
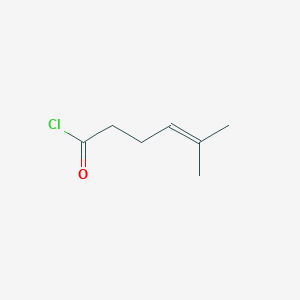
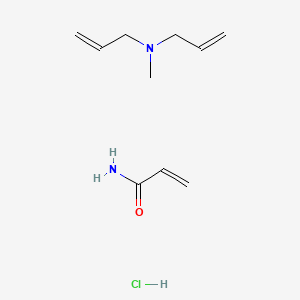

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
